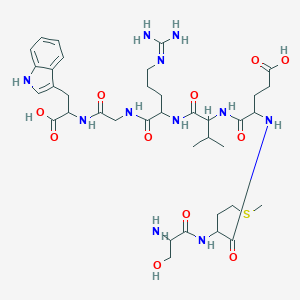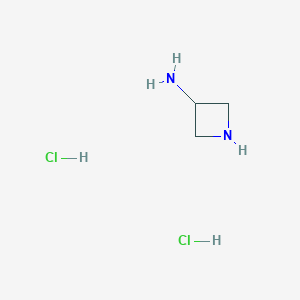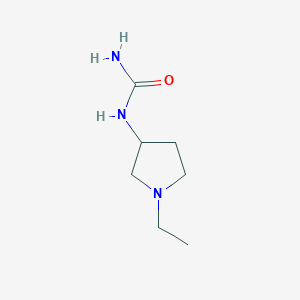
(1-Ethyl-3-pyrrolidinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethyl-3-pyrrolidinyl)urea, also known as EPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
(1-Ethyl-3-pyrrolidinyl)urea acts as a competitive antagonist of the nAChR, meaning that it binds to the receptor and prevents the binding of acetylcholine, a neurotransmitter that normally activates the receptor. This blockade of the nAChR can have a variety of effects on cellular signaling and physiology, depending on the specific context of the experiment.
Efectos Bioquímicos Y Fisiológicos
(1-Ethyl-3-pyrrolidinyl)urea has been shown to have a variety of biochemical and physiological effects, depending on the specific experimental conditions. For example, (1-Ethyl-3-pyrrolidinyl)urea has been shown to inhibit the release of dopamine in the brain, suggesting that it may have potential applications in the treatment of addiction. Additionally, (1-Ethyl-3-pyrrolidinyl)urea has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential applications in cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of (1-Ethyl-3-pyrrolidinyl)urea is its specificity for the nAChR, which allows researchers to selectively block the receptor without affecting other signaling pathways. Additionally, (1-Ethyl-3-pyrrolidinyl)urea is relatively easy to synthesize and has a low toxicity profile, making it a valuable tool for in vitro and in vivo experiments. However, one of the limitations of (1-Ethyl-3-pyrrolidinyl)urea is its relatively short half-life, which can make it difficult to use in long-term experiments.
Direcciones Futuras
There are a number of potential future directions for research on (1-Ethyl-3-pyrrolidinyl)urea. For example, researchers could explore the potential therapeutic applications of (1-Ethyl-3-pyrrolidinyl)urea in the treatment of addiction and cancer. Additionally, researchers could explore the use of (1-Ethyl-3-pyrrolidinyl)urea as a tool to study the function of other ion channels and receptors in the brain and other tissues. Finally, researchers could explore the use of (1-Ethyl-3-pyrrolidinyl)urea as a scaffold for the development of novel compounds with improved pharmacological properties.
Métodos De Síntesis
(1-Ethyl-3-pyrrolidinyl)urea can be synthesized using a variety of methods, including the reaction of ethyl isocyanate with 3-pyrrolidinylamine. Other methods of synthesis have also been explored, including the use of other isocyanates and amines.
Aplicaciones Científicas De Investigación
(1-Ethyl-3-pyrrolidinyl)urea has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. One of the primary uses of (1-Ethyl-3-pyrrolidinyl)urea is as a tool to study the function of the nicotinic acetylcholine receptor (nAChR), a protein that plays a critical role in a variety of physiological processes.
Propiedades
Número CAS |
19985-14-9 |
|---|---|
Nombre del producto |
(1-Ethyl-3-pyrrolidinyl)urea |
Fórmula molecular |
C7H15N3O |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(1-ethylpyrrolidin-3-yl)urea |
InChI |
InChI=1S/C7H15N3O/c1-2-10-4-3-6(5-10)9-7(8)11/h6H,2-5H2,1H3,(H3,8,9,11) |
Clave InChI |
RPOOCEPQRXHAMR-UHFFFAOYSA-N |
SMILES |
CCN1CCC(C1)NC(=O)N |
SMILES canónico |
CCN1CCC(C1)NC(=O)N |
Sinónimos |
(1-Ethyl-3-pyrrolidinyl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



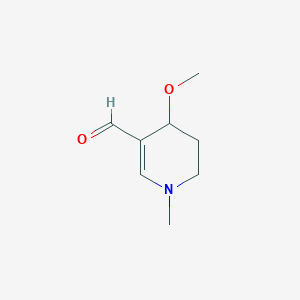
![Furo[2,3-C]pyridin-3(2H)-one](/img/structure/B9972.png)
![Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B9974.png)
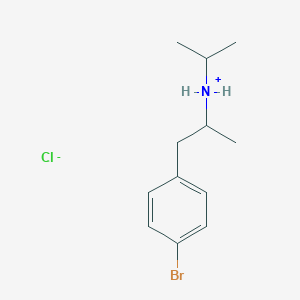
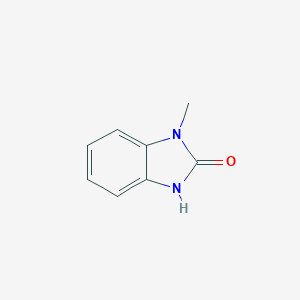
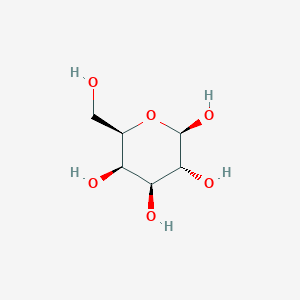

![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
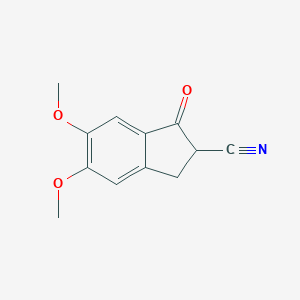
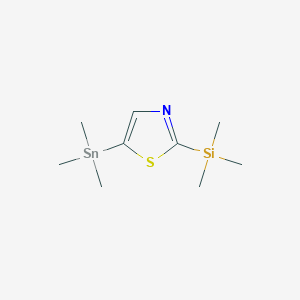
![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)

